7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC15021881
Molecular Formula: C14H8N6O3
Molecular Weight: 308.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8N6O3 |
|---|---|
| Molecular Weight | 308.25 g/mol |
| IUPAC Name | 11-(3-nitrophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C14H8N6O3/c21-13-11-7-15-14-16-8-17-19(14)12(11)4-5-18(13)9-2-1-3-10(6-9)20(22)23/h1-8H |
| Standard InChI Key | IFSQWUVGSSKODX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Introduction
Molecular Formula:
C₁₃H₈N₆O₃
Key Features:
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Substituent: 3-nitrophenyl group at position 7
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Functional Groups: Nitro (-NO₂) and a lactam (cyclic amide) group
This compound's structure suggests potential biological activity due to its electron-rich aromatic system and hydrogen-bonding capabilities.
Synthesis
The synthesis of this compound typically involves multistep reactions starting from pyrimidine derivatives. A general synthetic route includes:
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Formation of the Pyridopyrimidine Core:
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Condensation of aminopyrimidine derivatives with aldehydes or ketones.
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Cyclization to form the pyridopyrimidine scaffold.
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Triazole Ring Formation:
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Reaction with azide-containing reagents under cyclization conditions.
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Nitrophenyl Substitution:
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Coupling with 3-nitrophenyl halides or diazonium salts to introduce the nitrophenyl group.
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Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Aminopyrimidine + aldehyde (acid catalyst) | ~75% |
| 2 | Sodium azide (cyclization) | ~65% |
| 3 | Nitrobenzene derivative (Pd-catalyzed coupling) | ~80% |
Pharmacological Potential
The pyridopyrimidine-triazole scaffold is widely studied for its therapeutic relevance. Compounds in this class are known to exhibit:
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Anticancer Activity: Inhibition of kinases such as EGFR and VEGFR.
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Anti-inflammatory Properties: Modulation of cytokine production.
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Antimicrobial Effects: Targeting bacterial enzymes or DNA replication.
The nitro group in this compound may enhance its reactivity and binding affinity to biological targets.
Mechanism of Action
The compound likely interacts with active sites of enzymes through hydrogen bonding (via the lactam group) and π-stacking interactions (aromatic rings). The nitro group may also participate in redox reactions within cells.
Analytical Characterization
To confirm the structure and purity of 7-(3-nitrophenyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one, standard analytical methods are employed:
Spectroscopic Data:
| Technique | Observations |
|---|---|
| NMR (¹H/¹³C) | Chemical shifts for aromatic protons; lactam NH |
| Mass Spectrometry | Molecular ion peak at m/z = 296 (M⁺) |
| IR Spectroscopy | Nitro stretch (~1520 cm⁻¹), lactam C=O (~1680 cm⁻¹) |
Research Findings and Future Directions
Recent studies suggest that derivatives of pyridopyrimidine-triazole compounds have significant potential for drug development:
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Structure-Activity Relationship (SAR):
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Modifications at the phenyl ring (e.g., electron-donating or withdrawing groups) alter biological activity.
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Substituents on the triazole ring impact solubility and bioavailability.
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Computational Studies:
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Molecular docking indicates strong binding to kinase domains.
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QSAR models predict enhanced activity with nitro substitution.
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Future Work:
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Optimization of synthetic routes for higher yields.
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Exploration of more derivatives for diverse pharmacological activities.
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Preclinical testing for anticancer and antimicrobial efficacy.
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